molecular formula C9H12BrNOS B7499995 N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide

N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide

Cat. No. B7499995
M. Wt: 262.17 g/mol
InChI Key: YSASILGTLBHMPD-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide, also known as BTTM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. BTTM belongs to the class of compounds known as amides and has a molecular formula of C11H14BrNO2S.

Mechanism of Action

N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide is believed to act as a partial agonist of the CB1 receptor, meaning that it can activate the receptor to some extent but not fully. It has also been found to inhibit FAAH, leading to an increase in endocannabinoid levels in the body. These mechanisms of action suggest that N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide may have potential therapeutic applications in the treatment of conditions such as pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide can induce hypothermia and reduce locomotor activity in mice, indicating that it has central nervous system effects. It has also been found to have analgesic and anti-inflammatory effects in animal models. These effects are likely due to N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide's ability to activate the CB1 receptor and increase endocannabinoid levels.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide has not yet been extensively studied in humans, and its safety and efficacy have not been fully established.

Future Directions

There are several potential future directions for research on N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide. One area of interest is its potential as a treatment for pain and inflammation, as well as other conditions such as anxiety and depression. Further studies are needed to determine the safety and efficacy of N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide in humans. Additionally, research could focus on developing more potent and selective CB1 receptor ligands based on the structure of N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide.

Synthesis Methods

The synthesis of N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide involves the reaction of 5-bromothiophene-2-carboxylic acid with N-methylpropan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its ability to act as a ligand for G protein-coupled receptors (GPCRs) such as the cannabinoid receptor CB1. N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide has also been investigated for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a role in the metabolism of endocannabinoids.

properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-3-9(12)11(2)6-7-4-5-8(10)13-7/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSASILGTLBHMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)CC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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